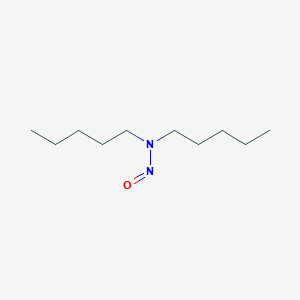

N,N-Diamylnitrosamine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de B581 implica múltiples pasos, comenzando con la preparación de la estructura peptidomimética central. Los pasos clave incluyen la formación de enlaces peptídicos y la incorporación de grupos funcionales específicos que confieren selectividad hacia la farnesil transferasa. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y grupos protectores para asegurar la selectividad y el rendimiento deseados .

Métodos de Producción Industrial: La producción industrial de B581 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad. El compuesto se formula luego en una forma estable para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de Reacciones: B581 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente involucran disolventes orgánicos y temperaturas controladas.

Reacciones de Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio pueden ser utilizados bajo condiciones ácidas o básicas.

Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean bajo condiciones anhidras.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de B581 con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación de átomos específicos dentro de la molécula .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N,N-Diamylnitrosamine has garnered attention in the pharmaceutical industry due to its role as a nitrosamine impurity in drug products. The presence of nitrosamines in pharmaceuticals poses significant health risks, leading to increased scrutiny from regulatory agencies.

1.1 Impurity Risk Assessment

Recent studies have highlighted the need for rigorous risk assessments regarding nitrosamine impurities in medications. For instance, N,N-DMA has been identified as a potential impurity in various drug formulations, necessitating the establishment of acceptable intake levels based on toxicological data. The assessment typically involves:

- Carcinogenicity Studies : Evaluating the carcinogenic potential of N,N-DMA through animal models and epidemiological studies.

- Quantitative Structure-Activity Relationship (QSAR) Models : Utilizing computational models to predict the mutagenic and carcinogenic properties of N,N-DMA based on its chemical structure .

1.2 Mitigation Strategies

Pharmaceutical manufacturers are developing strategies to mitigate the formation of N,N-DMA during drug synthesis. This includes optimizing reaction conditions and selecting excipients that minimize nitrosation reactions .

Toxicological Research

This compound is extensively studied for its toxicological effects, particularly its mutagenic properties.

2.1 Mechanism of Action

The mechanism by which N,N-DMA exerts its carcinogenic effects involves metabolic activation primarily by cytochrome P450 enzymes, leading to the formation of reactive species that can alkylate DNA . This process results in mutations that may initiate tumorigenesis.

2.2 Case Studies

- Ames Test Results : Various studies have employed the Ames test to assess the mutagenicity of N,N-DMA. While some results indicated weak mutagenic activity, others highlighted discrepancies due to metabolic activation conditions .

- Comparative Analysis : N,N-DMA has been compared with other nitrosamines like NDMA and NPIP to understand differences in their carcinogenic profiles and mechanisms .

Environmental Impact

The environmental implications of this compound are also significant, particularly concerning its presence in water sources and food products.

3.1 Contamination Sources

N,N-DMA can enter the environment through agricultural runoff and wastewater discharge from pharmaceutical manufacturing facilities. Its detection in drinking water has raised concerns about public health risks associated with long-term exposure .

3.2 Risk Assessment Frameworks

Regulatory bodies like the European Food Safety Authority (EFSA) have established frameworks for assessing the risks posed by nitrosamines in food products, including N,N-DMA. These frameworks consider factors such as dietary exposure levels and potential carcinogenic effects .

Mecanismo De Acción

B581 ejerce sus efectos inhibiendo específicamente la farnesil transferasa, una enzima responsable de la modificación postraduccional de proteínas mediante la adición de un grupo farnesilo. Esta modificación es crucial para la localización y función adecuadas de ciertas proteínas, incluidas las Ras oncogénicas. Al bloquear la farnesilación, B581 evita el funcionamiento adecuado de estas proteínas, inhibiendo así el crecimiento y la proliferación celular .

Objetivos Moleculares y Vías: El principal objetivo molecular de B581 es la farnesil transferasa. La inhibición de esta enzima interrumpe la vía de señalización de Ras, que está involucrada en el crecimiento y la diferenciación celular. Esta interrupción conduce a la inhibición del crecimiento tumoral y tiene implicaciones terapéuticas potenciales para el tratamiento del cáncer .

Compuestos Similares:

Inhibidor de Farnesiltransferasa II: Otro potente inhibidor de la farnesil transferasa con una estructura química diferente.

Inhibidores de Geranilgeraniltransferasa: Compuestos que inhiben una enzima relacionada involucrada en la prenilación de proteínas.

Inhibidores de Miristatilación: Compuestos que inhiben la adición de grupos miristoil a las proteínas.

Singularidad de B581: B581 es único debido a su alta selectividad para la farnesil transferasa sobre otras enzimas relacionadas, como la geranilgeraniltransferasa y las enzimas de miristatilación. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la farnesilación en los procesos celulares y para desarrollar terapias contra el cáncer dirigidas .

Comparación Con Compuestos Similares

Farnesyltransferase Inhibitor II: Another potent inhibitor of farnesyl transferase with a different chemical structure.

Geranylgeranyltransferase Inhibitors: Compounds that inhibit a related enzyme involved in protein prenylation.

Myristoylation Inhibitors: Compounds that inhibit the addition of myristoyl groups to proteins.

Uniqueness of B581: B581 is unique due to its high selectivity for farnesyl transferase over other related enzymes such as geranylgeranyltransferase and myristoylation enzymes. This selectivity makes it a valuable tool for studying the specific role of farnesylation in cellular processes and for developing targeted cancer therapies .

Actividad Biológica

N,N-Diamylnitrosamine (DMNA) is a member of the N-nitrosamines class, which are well-known for their mutagenic and carcinogenic properties. This article delves into the biological activity of DMNA, focusing on its mechanisms of action, metabolic pathways, and implications for human health based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two dimethylamino groups attached to a nitrosamine moiety. This structure contributes to its biological reactivity, particularly its ability to undergo metabolic activation leading to DNA damage.

The carcinogenic potential of DMNA is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. The activation process involves several key steps:

- Hydroxylation : The initial step involves hydroxylation at the carbon atom adjacent to the nitroso group, forming a nitrosocarbinolamine intermediate.

- Decomposition : This intermediate spontaneously decomposes to generate reactive species, including diazonium ions, which can alkylate DNA.

- DNA Adduct Formation : The electrophilic diazonium species covalently binds to DNA bases, leading to mutagenic changes that can initiate carcinogenesis.

Research indicates that DMNA exhibits a significant capacity for inducing mutations in various biological systems, including bacterial models and mammalian cells .

Mutagenicity and Carcinogenicity

DMNA has been evaluated for its mutagenic effects using the Ames test and other in vitro assays. Studies have shown that DMNA is capable of inducing base substitutions in DNA, particularly GC→AT transitions, which are common in many cancer types .

Table 1 summarizes key findings from various studies on the mutagenicity and carcinogenicity of DMNA:

| Study | Model | Mutagenicity Result | Carcinogenicity |

|---|---|---|---|

| Study A | Salmonella | Positive | Yes |

| Study B | Mouse Liver Cells | Positive | Yes |

| Study C | Rat Bioassay | Positive | Yes |

These findings underscore the potential risk posed by DMNA exposure, particularly in occupational settings where nitrosamines may be present.

Structure-Activity Relationships (SAR)

Recent research has focused on developing structure-activity relationships for N-nitrosamines, including DMNA. It has been observed that the presence of specific substituents on the nitrogen atoms influences the compound's potency as a carcinogen. For instance, dialkyl nitrosamines with fewer steric hindrances tend to exhibit higher mutagenic activity .

Case Studies and Regulatory Implications

The presence of N-nitrosamines like DMNA in pharmaceuticals has raised significant concerns regarding drug safety. For example, impurities containing DMNA have been detected in various medications, prompting recalls and regulatory scrutiny .

In one notable case, a pharmaceutical product containing DMNA was recalled after it was found to exceed acceptable limits for nitrosamine impurities. This incident highlighted the need for stringent testing protocols and regulatory frameworks to mitigate risks associated with nitrosamine contamination in drugs .

Propiedades

IUPAC Name |

N,N-dipentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWBYBVFOLSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020536 | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13256-06-9 | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-pentyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diamylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.